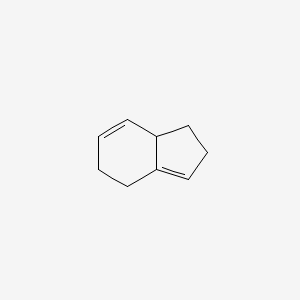
2,4,5,7a-Tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7a-Tetrahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂ It is a derivative of indene, characterized by the presence of a fused cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Diels-Alder reaction between cyclopentadiene and butadiene, followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in large reactors where indene is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Leads to fully saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4,5,7a-Tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, its mechanism of action is less well understood but may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but fully saturated.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: A related compound with a methano bridge.
Propriétés
Numéro CAS |
93640-52-9 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
2,4,5,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2 |
Clé InChI |
QEEMASFSWASNET-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CCCC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
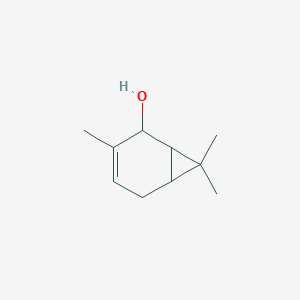
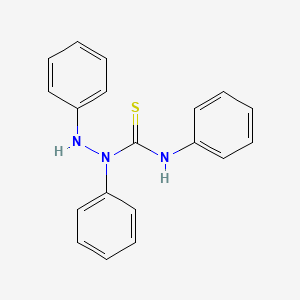
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
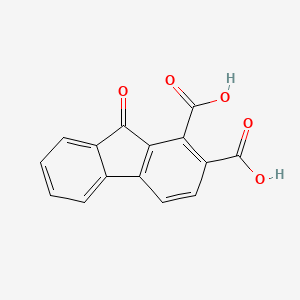
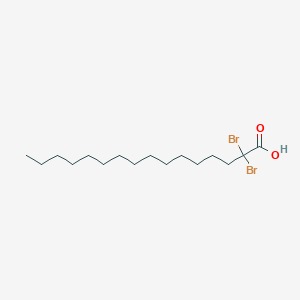
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
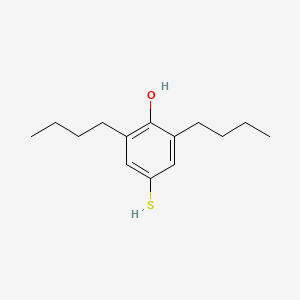
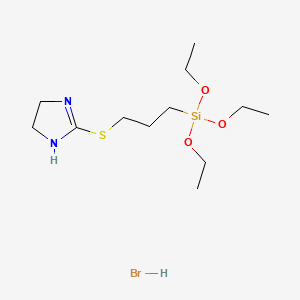

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
